N-Cyclobutyl-4-fluoro-3-iodobenzamide
Description
N-Cyclobutyl-4-fluoro-3-iodobenzamide is a substituted benzamide derivative characterized by a cyclobutyl group attached to the amide nitrogen, along with fluorine and iodine substituents at the 4- and 3-positions of the aromatic ring, respectively. The iodine atom may facilitate cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the fluorine substituent could enhance metabolic stability in pharmaceutical contexts. The cyclobutyl group introduces steric constraints that may influence binding affinity in biological systems or modulate solubility .
Properties
IUPAC Name |
N-cyclobutyl-4-fluoro-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FINO/c12-9-5-4-7(6-10(9)13)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWGJAWAVFVOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=C(C=C2)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-4-fluoro-3-iodobenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-fluoro-3-iodobenzoic acid with cyclobutylamine under appropriate conditions.
Cyclobutyl Group Introduction: The cyclobutyl group is introduced via a nucleophilic substitution reaction, where cyclobutylamine reacts with the benzamide core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-4-fluoro-3-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-Cyclobutyl-4-fluoro-3-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-4-fluoro-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group and halogen atoms play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide (Referenced in )
- Core Structure : Phthalimide (a fused bicyclic system with two ketone groups) vs. benzamide (a single aromatic ring with an amide group).
- Substituents : Chlorine at the 3-position and a phenyl group on the nitrogen vs. fluorine (4-position), iodine (3-position), and cyclobutyl (amide nitrogen) in the target compound.
- Key Differences: Reactivity: The iodine in N-cyclobutyl-4-fluoro-3-iodobenzamide is more polarizable than chlorine, enabling participation in heavier halogen-based reactions. Applications: 3-Chloro-N-phenyl-phthalimide is a monomer precursor for polyimides , whereas the target compound’s benzamide scaffold is more typical of bioactive molecules (e.g., kinase inhibitors).
4-Butyramido-3-iodobenzoic Acid (Referenced in )
- Core Structure : Benzoic acid vs. benzamide.
- Substituents : Butyramido (amide-linked butyl chain) and iodine at the 3-position vs. cyclobutyl-amide, fluorine, and iodine in the target compound.
- Key Differences :
- Solubility : The carboxylic acid group in 4-butyramido-3-iodobenzoic acid increases hydrophilicity compared to the neutral benzamide group.
- Steric Effects : The cyclobutyl group in the target compound imposes greater steric hindrance than the linear butyl chain.
Physicochemical and Reactivity Comparison
Electronic and Steric Effects
- Fluorine vs.
- Iodine vs. Bromine/Chlorine : The larger atomic radius of iodine enhances van der Waals interactions in molecular recognition, a trait absent in smaller halogens like chlorine .
- Cyclobutyl vs. Phenyl/Butyl : The strained cyclobutyl ring may reduce conformational flexibility compared to phenyl or linear alkyl chains, impacting binding specificity in biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
